Salethamide maleate
Description
Contextualization of Salethamide Maleate (B1232345) within Pharmaceutical Research Paradigms
Salethamide maleate is the maleate salt of Salethamide. nih.gov Chemically, it is identified as N-(2-(diethylamino)ethyl)-2-hydroxybenzamide, (Z)-2-butenedioate (1:1) (salt). ncats.io Within the established paradigms of pharmaceutical research, Salethamide is classified as a nonsteroidal anti-inflammatory drug (NSAID), an analgesic, and an antipyretic. ncats.ionih.gov This places it in a broad therapeutic category of compounds aimed at reducing pain, inflammation, and fever. The active moiety, Salethamide, is a derivative of salicylic (B10762653) acid, a foundational molecule in the development of NSAIDs. googleapis.comncats.io
The research and development of new chemical entities within this class typically involves a multi-stage process, including synthesis, preclinical evaluation of anti-inflammatory and analgesic activity, and subsequent clinical trials. The maleate salt formulation suggests an effort to optimize the physicochemical properties of the active compound, such as solubility or stability, which is a common strategy in pharmaceutical development. doi.org
Historical Overview of Initial Academic and Industrial Interest in this compound and Related Compounds
The historical record of this compound indicates that it was developed with the therapeutic goal of serving as an analgesic and anti-inflammatory agent. ncats.ioncats.io However, detailed information regarding its initial development and the extent of its study is notably scarce in publicly accessible scientific literature. ncats.ioncats.io
Industrial interest in this compound is suggested by its inclusion in several patents, often as part of extensive lists of potential therapeutic agents. googleapis.comnasa.govgoogleapis.comnasa.govepo.org These patents, primarily focused on drug delivery systems or combination therapies, list this compound among other analgesics and anti-inflammatory compounds. This implies that companies had at least a passing awareness of the compound and its potential applications, even if it was not the primary focus of these patents. The specific code "MA-593" is also associated with the compound, which is indicative of an internal designation within a research and development pipeline. ncats.io
The table below provides a summary of key identifiers and related compounds.
| Compound Name | Synonym/Code | CAS Number | Molecular Formula |
| This compound | MA-593 | Not Available | C13H20N2O2.C4H4O4 |
| Salethamide | Saletamide | 46803-81-0 | C13H20N2O2 |
| Tiapride | N-(2-(Diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)benzamide | 51012-32-9 | C15H24N2O4S |
| Maleic Acid | (Z)-Butenedioic acid | 110-16-7 | C4H4O4 |
Identification of Current Gaps and Unexplored Avenues in this compound Academic Research
The most significant gap in the academic research of this compound is the near-complete absence of published data. While it is known to have been developed as an anti-inflammatory and analgesic, the supporting evidence from preclinical or clinical studies is not publicly available. ncats.io This lack of information prevents a thorough understanding of its pharmacological profile.
Specific unexplored avenues for academic research include:
Pharmacodynamics: There is no detailed public information on the mechanism of action of this compound. While it is classified as an NSAID, its specific molecular targets (e.g., cyclooxygenase isoenzymes) have not been characterized.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains unknown. Understanding these parameters is crucial for any potential therapeutic development.
In-depth Efficacy Studies: Beyond the general classification as an analgesic and anti-inflammatory agent, there are no published studies that quantify its potency or compare its efficacy to other established NSAIDs.
Synthesis and Characterization: While the basic structure is known, detailed studies on its synthesis, polymorphism, and stability are not readily found in academic literature. nih.gov
Methodological Considerations for Comprehensive Pharmaceutical Compound Research
The comprehensive investigation of a pharmaceutical compound like this compound necessitates a structured and rigorous methodological approach. wisdomlib.org This ensures the reliability and reproducibility of the findings, which are paramount in pharmaceutical sciences. nih.gov
Key methodological considerations include:
Well-Designed Experimental Protocols: Research should be based on clearly defined protocols with appropriate controls. This includes the use of positive and negative controls in biological assays to validate the experimental setup. nih.gov
Blinding and Randomization: To mitigate bias, studies should be conducted in a blinded manner, and subjects or samples should be randomly assigned to treatment groups. nih.gov
Appropriate Animal Models: In preclinical studies, the choice of animal models should be relevant to the human condition being investigated.
Validated Analytical Methods: The methods used to quantify the compound and its metabolites in biological matrices must be thoroughly validated for accuracy, precision, linearity, and sensitivity. wisdomlib.org High-performance liquid chromatography (HPLC) is a common technique for this purpose. wisdomlib.org
Comprehensive Characterization: The physicochemical properties of the compound, such as solubility, pKa, and crystal structure, should be fully characterized as they can significantly impact its biological activity and formulation. doi.orgnih.gov
Dose-Response Studies: To understand the potency and efficacy of the compound, dose-response studies are essential.
The application of these principles would be necessary to fill the existing knowledge gaps for this compound and to properly evaluate its potential as a therapeutic agent.
Properties
CAS No. |
24381-55-3 |
|---|---|
Molecular Formula |
C17H24N2O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2.C4H4O4/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16;5-3(6)1-2-4(7)8/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WIUYTBGLPMBEKI-BTJKTKAUSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Salethamide Maleate
Investigation of Synthetic Routes for Salethamide Base Precursors
The synthesis of the Salethamide base, chemically known as N-(2-(diethylamino)ethyl)salicylamide, is a critical first step. Research has explored various synthetic pathways to construct this amide. A common approach involves the reaction of a salicylic (B10762653) acid derivative with N,N-diethylethylenediamine.
One documented method for creating similar salicylamide (B354443) structures is the reaction of salicylamide with various acid chlorides in refluxing pyridine. This general strategy can be adapted for the synthesis of Salethamide by using an appropriately functionalized amine that reacts with a salicylic acid derivative. For instance, the synthesis of N-benzoyl-2-hydroxybenzamides has been achieved through the reaction of salicylamide and benzoyl chloride. uwindsor.ca
Another synthetic route involves the initial preparation of salicylic acid, which can be synthesized via the Kolbe-Schmitt reaction, where sodium phenolate (B1203915) is treated with carbon dioxide under high pressure and temperature. onyxipca.com The resulting salicylic acid can then be converted to an activated form, such as an acid chloride or ester, to facilitate the amidation reaction with N,N-diethylethylenediamine. The synthesis of related compounds, such as 5-bromo-2-hydroxy-benzamide derivatives, has been accomplished by reacting 5-bromo-2-hydroxy-benzamide with α-halogenated acid esters to form methyl/ethyl esters, which are then converted to hydrazides. nih.gov
A general synthesis of Salethamide can be described as the reaction of salicylic acid with diethylamine. nih.gov This typically involves the conversion of salicylic acid to its more reactive acid chloride using a reagent like thionyl chloride. This intermediate then readily reacts with the amine to form the desired amide bond of the Salethamde base. nih.gov
Table 1: Examples of Synthetic Precursors and Reagents for Salethamide Base Synthesis
| Precursor/Reagent | Role in Synthesis |
| Salicylic Acid | Starting material containing the salicyl group. |
| Thionyl Chloride | Activating agent to convert carboxylic acid to acid chloride. |
| N,N-diethylethylenediamine | Provides the diethylaminoethyl side chain. |
| Salicylamide | An alternative starting material for derivatization. |
| Pyridine | A base and solvent for amidation reactions. |
Methodological Approaches to Maleate (B1232345) Salt Formation and Optimization
Once the Salethamide base is synthesized, the next crucial step is the formation of the maleate salt. Salt formation is a common strategy in pharmaceutical development to improve properties such as solubility, stability, and bioavailability. iupac.org The formation of Salethamide maleate involves an acid-base reaction between the basic Salethamide molecule and maleic acid.
The process generally involves dissolving the Salethamide base in a suitable organic solvent and then adding a solution of maleic acid in an appropriate solvent. The choice of solvent is critical and can influence the crystal form (polymorphism), purity, and yield of the resulting salt. wikipedia.org For instance, in the synthesis of fluvoxamine (B1237835) maleate, the organic layer containing the base was treated with a solution of maleic acid in water or a protic solvent to induce crystallization of the salt. wikipedia.org
Optimization of the salt formation process is an area of active research. This includes optimizing parameters such as temperature, concentration of reactants, and the rate of addition of the acid solution. Cooling crystallization is a common technique where the reaction mixture is cooled to induce precipitation of the salt. researchgate.net The recrystallization of the crude salt is often necessary to achieve the desired purity. For example, desmethyl chlorpheniramine (B86927) maleate can be recrystallized from absolute ethanol (B145695) under controlled heating and cooling to obtain pure crystals. researchgate.net
The pH of the solution is a critical factor in salt formation and stability. The pKa values of the amine and the acid determine the pH range in which the salt is stable. For maleic acid, the pKa values are approximately 1.94 and 6.22, indicating it is a diprotic acid. researchgate.net The stability of maleate salts can be influenced by the microenvironmental pH in a solid dosage form, and in some cases, the addition of a pH-modifying excipient like citric acid may be necessary to prevent the conversion of the salt back to the free base.
Table 2: Solvents and Conditions for Maleate Salt Formation
| Solvent | Role | Typical Conditions |
| Ethanol | Solvent for recrystallization. | Heating to dissolve, followed by controlled cooling. |
| Water | Solvent for maleic acid. | Used in in-situ salt formation. |
| Isopropanol | Solvent for the base. | Used in salt formation by addition of acid solution. |
| Ethyl Acetate | Solvent for the base. | Can be used in the initial salt formation step. |
Research on Stereoselective Synthesis for Potential Diastereomeric Forms of this compound and Analogues
Salethamide itself does not possess a chiral center. However, the synthesis of analogues of Salethamide often involves the introduction of chiral centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers). Research into related compounds has shown that biological activity can be highly dependent on the stereochemistry of the molecule. organic-chemistry.orgsigmaaldrich.com
For example, in a series of N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides, the antidopamine activity was found to reside almost exclusively in the S-enantiomer. organic-chemistry.org Similarly, for substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity for the dopamine (B1211576) D-2 receptor was confined to the R-enantiomer. sigmaaldrich.com These findings highlight the importance of stereoselective synthesis to produce the desired, most active isomer.
When a chiral center is present, the synthesis can result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is a key area of research. researchgate.netnih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid derivatives. researchgate.net These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. google.com
Asymmetric synthesis is another approach that aims to directly produce a single enantiomer, avoiding the need for resolution. york.ac.uk This can be achieved using chiral catalysts, chiral auxiliaries, or biocatalysis. york.ac.uk While specific research on the stereoselective synthesis of a chiral analogue of this compound is not widely published, the principles and methodologies are well-established in organic chemistry and are applicable to the synthesis of such compounds. The formation of diastereomers occurs when a compound has two or more stereocenters and the isomers are not mirror images of each other. google.com These diastereomers have different physical and chemical properties. google.com
Green Chemistry Principles and Sustainable Synthesis Methodologies in this compound Production Research
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. These principles focus on the design of chemical products and processes that minimize the use and generation of hazardous substances. york.ac.uk In the context of this compound synthesis, several green chemistry approaches can be applied.
One key principle is waste prevention . This can be achieved by designing synthetic routes with high atom economy, meaning that a maximal proportion of the atoms from the starting materials are incorporated into the final product. york.ac.uk The use of catalytic reactions is preferred over stoichiometric reagents to reduce waste. york.ac.uk
The choice of safer solvents is another important aspect. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids, and bio-based solvents. Research is ongoing to replace hazardous solvents in all stages of pharmaceutical synthesis, from reaction to purification.
Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes typically operate under mild conditions (temperature and pH) in aqueous environments, reducing energy consumption and the need for harsh reagents. researchgate.net
Continuous flow chemistry is an emerging technology that is replacing traditional batch processing. nih.gov In continuous flow systems, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters, improved safety, and reduced waste generation. nih.gov
These green chemistry principles can be applied to the synthesis of the Salethamide base and its subsequent salt formation to create a more sustainable manufacturing process.
Academic Studies on Impurity Profiling and Characterization during Synthesis Development
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug product. organic-chemistry.orgsigmaaldrich.com Impurities can arise from various sources during the synthesis of this compound, including starting materials, intermediates, by-products of side reactions, and degradation products. organic-chemistry.org
Regulatory agencies like the ICH (International Council for Harmonisation) have established strict guidelines for the identification, qualification, and control of impurities in drug substances. The process of impurity profiling involves detecting, identifying, and quantifying these impurities.
Various analytical techniques are employed for impurity profiling. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate impurities from the active pharmaceutical ingredient (API). organic-chemistry.org These techniques are often coupled with mass spectrometry (MS) to provide structural information about the impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also invaluable for structure elucidation.
Common types of impurities that can be encountered during the synthesis of this compound include:
Organic impurities : These can be starting materials that did not fully react, intermediates from incomplete reactions, or by-products from unintended side reactions. organic-chemistry.org
Inorganic impurities : These may include reagents, ligands, and catalysts used in the synthesis.
Residual solvents : Solvents used during the synthesis and purification steps may remain in the final product. organic-chemistry.org
A thorough understanding of the synthetic process is essential for predicting potential impurities and developing appropriate analytical methods for their control.
Table 3: Common Analytical Techniques for Impurity Profiling
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. |
| Gas Chromatography (GC) | Separation and quantification of volatile impurities and residual solvents. |
| Mass Spectrometry (MS) | Identification of impurities by determining their molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure of impurities. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in impurities. |
Advanced Analytical Methodologies in Salethamide Maleate Research
Development and Validation of Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. derpharmachemica.com These methods are crucial for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and formulated products. gamanamspmvv.in
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for the separation and quantification of drug substances. nih.govresearchgate.net A typical HPLC method development for a compound like Salethamide maleate (B1232345) would involve selecting a suitable stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and a buffered aqueous solution), and a detector (commonly UV-Vis). nih.govdowdevelopmentlabs.com
The process would require optimization of parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation of the main compound from any impurities or degradation products. nih.govdowdevelopmentlabs.com Following development, the method would undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. Validation would assess parameters including:
Linearity: Establishing a proportional relationship between detector response and concentration over a specified range. nih.gov
Accuracy: Measuring the closeness of test results to the true value. nih.gov
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. nih.gov
Currently, there are no specific, validated HPLC methods published in the scientific literature for the analysis of Salethamide maleate.
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). mdpi.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com The transition from HPLC to UPLC can lead to substantial reductions in solvent consumption and analysis time, offering economic and efficiency benefits. mdpi.com
The development of a UPLC method for this compound would follow similar principles to HPLC method development but with instrumentation capable of handling the higher backpressures generated by the smaller particle columns. mdpi.com Despite the advantages of UPLC, no specific methodologies for the analysis of this compound using this technique have been reported in the available scientific literature.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. phenomenex.comdrawellanalytical.com In pharmaceutical analysis, its primary application is the identification and quantification of residual solvents, which are organic volatile impurities remaining from the synthesis or purification process. nih.govijpsr.com It is also used to analyze volatile degradation products. drawellanalytical.com
A typical GC method for analyzing volatile components in a drug substance like this compound would involve headspace sampling (HS-GC), where the sample is heated to release volatile analytes into the vial's headspace, which is then injected into the GC system. nih.govijpsr.com The method would be validated for specificity, linearity, accuracy, precision, LOD, and LOQ for all potential volatile analytes. ijpsr.com A literature search did not yield any published GC methods specifically developed for the analysis of volatile components in this compound.
Spectroscopic Research for Molecular Structure and Conformational Studies
Spectroscopic techniques are indispensable for elucidating the chemical structure of molecules and studying their properties based on the interaction with electromagnetic radiation. ugm.ac.id
Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique widely used for the quantitative analysis of pharmaceuticals. ugm.ac.idresearchgate.net The method is based on the principle that drug molecules absorb light in the UV-Vis region, and the amount of light absorbed is directly proportional to the concentration of the analyte in solution (Beer-Lambert law). derpharmachemica.com
Developing a UV-Vis method for this compound would involve scanning a solution of the compound in a suitable solvent (e.g., methanol, ethanol (B145695), or a buffer) to identify the wavelength of maximum absorbance (λmax). derpharmachemica.com This wavelength would then be used for quantification. The method would be validated for linearity, accuracy, and precision as per ICH guidelines. researchgate.netejournal.by While this is a standard technique, no specific UV-Vis spectrophotometric methods for the quantitative determination of this compound have been detailed in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the precise molecular structure of organic compounds. sigmaaldrich.comlibretexts.org It relies on the magnetic properties of atomic nuclei (such as ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.orgwikipedia.org
For a compound like this compound, a suite of NMR experiments would be performed for full structural elucidation:
1D NMR (¹H and ¹³C): To identify the different types of hydrogen and carbon atoms and their chemical environments. sigmaaldrich.com
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms, revealing which atoms are bonded to each other through one or more bonds. This allows for the complete assembly of the molecular skeleton. wikipedia.org
NMR is essential for confirming the identity and structure of a new chemical entity or a reference standard. However, detailed NMR spectral data and structural elucidation studies specifically for this compound are not available in published literature.
Mass Spectrometry (MS) Applications in Fragment Analysis and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing critical insights into its molecular structure and metabolic fate. thermofisher.com When coupled with separation techniques like liquid chromatography (LC-MS/MS), it offers high sensitivity and selectivity for the analysis of complex mixtures. eijppr.comnih.gov
In the analysis of this compound, electron impact (EI) ionization is a common technique where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M+). msu.educhemguide.co.uk The energy from this collision can cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and serves as a "fingerprint" for its identification. The analysis of these fragmentation patterns allows researchers to deduce the structure of the parent molecule. chemguide.co.uk
A hypothetical fragmentation of this compound (molecular weight: 417.2 g/mol ) could yield various fragment ions. googleapis.com By analyzing the mass-to-charge ratio (m/z) of these fragments, structural components can be identified. For instance, the loss of the maleate moiety or specific side chains would result in predictable mass shifts, aiding in the structural confirmation of the parent compound.
Furthermore, MS is pivotal in identifying metabolites of this compound. thermofisher.com After administration, the parent drug undergoes biotransformation in the body, leading to various metabolites. mdpi.com These metabolites, often present in low concentrations within complex biological matrices like blood, plasma, or urine, can be detected and structurally characterized using advanced MS techniques. mdpi.comresearchgate.net Techniques such as tandem mass spectrometry (MS/MS or MSn) allow for the isolation of a specific ion (the parent drug or a suspected metabolite) and its subsequent fragmentation to obtain structural information. thermofisher.comthermofisher.com This is crucial for understanding the drug's metabolic pathways. mdpi.com For example, common metabolic reactions like hydroxylation or glucuronidation would result in specific mass increases (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) from the parent drug, which can be targeted and confirmed through MS analysis. mdpi.com
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Possible Fragment Identity | Significance in Structural Elucidation |
| 417.2 | [this compound + H]+ | Molecular ion peak, confirms the molecular weight of the compound. googleapis.com |
| 302.2 | [Salethamide]+ | Loss of maleic acid, indicating the salt form. |
| Various | Other fragment ions | Provides a fragmentation pattern for structural confirmation. |
This table is for illustrative purposes and represents hypothetical data.
Solid-State Characterization Methodologies for Pharmaceutical Salt Forms
The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. researchgate.netaurigaresearch.com Solid-state characterization involves a variety of techniques to understand the physical and chemical properties of the solid form. aurigaresearch.com
X-ray Diffraction (XRD) Techniques for Crystalline Structure Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. anton-paar.commalvernpanalytical.com It is fundamental in pharmaceutical sciences for identifying the crystal structure of drugs, which can exist in different polymorphic forms. anton-paar.com Polymorphs are different crystalline arrangements of the same molecule, and they can have different physical properties. aurigaresearch.com
Powder X-ray diffraction (PXRD) is the most common XRD technique for analyzing polycrystalline materials. anton-paar.com In PXRD, a powdered sample is irradiated with X-rays, and the resulting diffraction pattern of peaks at specific angles is recorded. This pattern is unique to a specific crystalline phase and can be used for phase identification and quantification. researchgate.netretsch.com For this compound, PXRD would be used to:
Confirm the crystalline nature: The presence of sharp peaks in the diffraction pattern indicates a crystalline material, whereas a broad halo suggests an amorphous form. researchgate.net
Identify the specific polymorphic form: Different polymorphs of this compound would produce distinct PXRD patterns.
Assess purity: The presence of peaks from other crystalline substances would indicate impurities.
Single-crystal X-ray diffraction (SCXRD) provides the most detailed three-dimensional atomic arrangement of a molecule within a crystal. anton-paar.commdpi.com This technique requires a single, high-quality crystal and can definitively determine the molecular structure and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability of the crystal lattice. mdpi.com
Table 2: Key Information Obtained from XRD Analysis of this compound
| XRD Technique | Information Provided | Relevance to this compound Research |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, purity assessment. researchgate.netanton-paar.com | Essential for quality control and ensuring batch-to-batch consistency. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic and molecular structure, intermolecular interactions. anton-paar.commdpi.com | Provides fundamental understanding of the solid-state structure and properties. |
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) in Solid-State Research
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. nih.gov They are crucial for characterizing the solid-state properties of pharmaceutical compounds like this compound. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com It is used to determine thermal events such as melting point, glass transitions, and solid-solid phase transitions. mt.com For this compound, DSC can be used to:
Determine the melting point, which is a key indicator of purity.
Identify and characterize different polymorphs, as they will often have different melting points and may exhibit polymorphic transitions upon heating. researchgate.net
Study the compatibility of this compound with excipients in a formulation.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mt.com This technique is used to assess thermal stability and decomposition. nih.gov In the context of this compound, TGA can determine:
The temperature at which the compound begins to decompose.
The presence of solvates or hydrates by identifying mass loss at specific temperatures corresponding to the boiling point of the solvent or water.
Simultaneous TGA-DSC analysis provides complementary information from a single experiment, allowing for a more comprehensive understanding of the thermal behavior of this compound. mt.comlinseis.com
Table 3: Applications of Thermal Analysis in this compound Research
| Thermal Analysis Technique | Primary Measurement | Key Applications for this compound |
| Differential Scanning Calorimetry (DSC) | Heat Flow mt.com | Melting point determination, polymorphism studies, compatibility analysis. |
| Thermogravimetric Analysis (TGA) | Mass Change mt.com | Thermal stability assessment, decomposition profiling, solvate/hydrate characterization. |
Development of Bioanalytical Methods for Research Matrices
The development and validation of bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, urine, and tissues. ijpsjournal.comasiapharmaceutics.info These methods are critical for pharmacokinetic and toxicokinetic studies. ijpsjournal.com
A robust bioanalytical method must be selective, sensitive, accurate, and precise. ijpsjournal.comeuropa.eu The development process involves several key stages:
Method Development: This includes selecting the appropriate analytical technique, often LC-MS/MS due to its high sensitivity and selectivity. nih.govresearchgate.net The process also involves optimizing sample preparation to remove interferences from the biological matrix. nih.gov Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net
Method Validation: Once a method is developed, it must be rigorously validated to ensure its reliability. europa.eueuropa.eu Validation parameters, as often required by regulatory agencies, include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effects, and stability of the analyte in the biological matrix. europa.eu
Sample Analysis: The validated method is then used to analyze samples from preclinical or clinical studies. europa.euwho.int
For this compound, developing a validated bioanalytical method would be crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. This information is fundamental for its potential development as a therapeutic agent. asiapharmaceutics.info
Table 4: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Importance for this compound Analysis |
| Selectivity | The ability to differentiate the analyte from other components in the sample. europa.eu | Ensures that the measured signal is only from this compound and not from endogenous substances or other drugs. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. europa.eu | Determines the sensitivity of the method, which is crucial for measuring low concentrations of the drug or its metabolites. |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements. europa.eu | Ensures the reliability and reproducibility of the quantitative data. |
| Matrix Effect | The influence of co-eluting substances from the biological matrix on the ionization of the analyte. eijppr.com | Must be evaluated to avoid inaccurate quantification due to ion suppression or enhancement. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. europa.eu | Guarantees that the measured concentration reflects the actual concentration in the sample at the time of collection. |
Evidence Synthesis Methodologies for Analytical Data Evaluation
Common evidence synthesis methods include:
Systematic Reviews: These involve a systematic and explicit approach to identify, select, and critically appraise all relevant research on a specific topic. europa.eu A systematic review of analytical methods for this compound could summarize and compare the different techniques used for its analysis, highlighting their strengths and weaknesses. nih.govijpsjournal.com
Meta-analysis: This is a statistical technique used to combine the results of multiple studies to produce a single, more precise estimate of the effect. europa.eu While more common in clinical research, a meta-analysis could potentially be used to combine quantitative analytical data from different studies, for example, to establish a more definitive understanding of a particular property of this compound.
The goal of evidence synthesis is to provide a comprehensive and unbiased summary of the existing evidence, which can help to identify knowledge gaps and inform future research directions. lshtm.ac.ukmdpi.com For a compound like this compound, synthesizing data from various analytical studies would be valuable for building a complete profile of its chemical and physical properties.
Molecular Pharmacology and Target Identification Research of Salethamide Maleate
The exploration of a compound's molecular pharmacology is a critical step in understanding its mechanism of action and potential therapeutic applications. For Salethamide maleate (B1232345), this involves a multi-faceted approach combining in vitro, in vivo, and computational methods to identify its cellular and molecular interaction partners.
Preclinical Research Paradigms and Methodological Frameworks
Design and Implementation of In Vitro Preclinical Investigations
In vitro studies are the foundational step in preclinical research, designed to assess a compound's biological activity at the cellular and molecular level. These assays are crucial for initial screening and mechanism of action studies. A typical in vitro assessment would involve a variety of cell-based assays to determine the compound's effect on specific biological targets. High-throughput screening methods are often employed to test a large number of compounds efficiently. While no specific in vitro data for Salethamide maleate (B1232345) has been published, this initial phase is a standard and critical part of any drug discovery program.
Methodological Approaches for In Vivo Preclinical Models and Their Selection
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's effects in a whole living organism. The selection of an appropriate animal model is critical and depends on the therapeutic area of interest. These models are used to evaluate the pharmacodynamic effects and efficacy of the compound. The design of these studies must be robust to provide meaningful data that can be translated to human clinical trials. nih.gov
Research Methodologies for Pharmacokinetic Evaluation in Preclinical Studies
Pharmacokinetics (PK) is a critical component of preclinical research, focusing on what the body does to the drug. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. allucent.com These studies are essential for understanding the drug's exposure-time profile and for predicting human pharmacokinetic parameters. nih.gov Data from preclinical PK studies help in determining the appropriate dosing regimen for subsequent clinical trials.
Interactive Table: General Preclinical Pharmacokinetic Parameters
Below is a representative table of pharmacokinetic parameters that would be evaluated for a compound like Salethamide maleate during preclinical development. The values are hypothetical due to the lack of specific data for this compound.
| Parameter | Description | Typical Unit |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC | Area under the plasma concentration-time curve | ng·h/mL |
| t1/2 | Elimination half-life | h |
| CL | Clearance | L/h/kg |
| Vd | Volume of distribution | L/kg |
Pharmacodynamic Research Methodologies and Biomarker Discovery Strategies in Preclinical Settings
Pharmacodynamic (PD) studies investigate what the drug does to the body, linking drug exposure to the biological effect. These studies are crucial for demonstrating proof-of-concept and for understanding the dose-response relationship. Biomarkers, which are measurable indicators of a biological state, play a vital role in modern drug development. They can be used to monitor the therapeutic effect or potential toxicity of a new drug candidate in preclinical models. medicilon.com
Formulation Development Research for Preclinical Administration
The formulation of a drug candidate is a key aspect of preclinical development, as it can significantly impact the compound's solubility, stability, and bioavailability. nih.gov Early-stage formulation strategies aim to develop a simple and reproducible dosage form for administration in preclinical studies. nih.gov This can range from a simple solution to more complex formulations like suspensions or lipid-based systems, depending on the physicochemical properties of the compound. drug-dev.com The choice of formulation can have a profound effect on the outcome of preclinical efficacy and toxicology studies.
Biochemical Pathways Research Relevant to Salethamide Maleate Investigations
Academic Exploration of Metabolic Pathways and Their Modulation
The primary metabolic routes for salicylamide (B354443) are glucuronidation and sulfation. researchgate.net In a process known as first-pass metabolism, salicylamide is rapidly metabolized after oral administration. nih.govsrce.hr The intestine is a significant site of initial metabolism, with studies in perfused rat intestine-liver preparations showing that salicylamide glucuronide is the exclusive metabolite formed in the intestine. nih.gov The liver then further processes the compound, where sulfation becomes the predominant metabolic pathway, with glucuronidation and hydroxylation playing minor roles. nih.gov
A minor but notable metabolic pathway for salicylamide is hydroxylation, which results in the formation of gentisamide (2,5-dihydroxybenzamide). srce.hr This metabolite is formed through the action of cytochrome P450 (CYP) enzymes and can undergo further conjugation to form gentisamide glucuronide and gentisamide sulfate. srce.hr The proportion of these metabolites can vary depending on factors such as animal species, age, and the route of administration. researchgate.net
The metabolic pathways of salicylamide are summarized in the table below, providing an expected metabolic profile for Salethamide maleate (B1232345).
Table 1: Metabolic Pathways of Salicylamide
| Metabolic Process | Enzyme(s) Involved | Primary Metabolite(s) | Location of Metabolism | Significance |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) medchemexpress.comontosight.ai | Salicylamide glucuronide ontosight.ai | Intestine, Liver nih.gov | Major pathway for detoxification and excretion. ontosight.ai |
| Sulfation | Sulfotransferase | Salicylamide sulfate | Liver nih.gov | Predominant pathway in the liver. nih.gov |
| Hydroxylation | Cytochrome P450 (CYP) enzymes srce.hr | Gentisamide (2,5-dihydroxybenzamide) srce.hr | Liver srce.hr | Minor pathway leading to an active metabolite. srce.hr |
Research on Enzyme Inhibition and Activation Profiles in Biological Systems
The therapeutic effects of many drugs are mediated through the inhibition or activation of specific enzymes. For salicylates and NSAIDs, the primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com Salicylamide and its derivatives, including likely Salethamide maleate, are known to be inhibitors of COX-1 and COX-2. patsnap.comontosight.ai These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.comtrc-p.nl By inhibiting COX enzymes, these compounds reduce prostaglandin (B15479496) production, leading to their analgesic, antipyretic, and anti-inflammatory effects. patsnap.com Unlike aspirin (B1665792), which causes irreversible inhibition of COX, the inhibition by salicylamide is considered reversible. patsnap.com
Beyond the well-established COX inhibition, research has revealed other enzyme-related activities of salicylamide. It has been shown to be an inhibitor of microsomal UDP-glucuronosyltransferase, an enzyme involved in its own metabolism. medchemexpress.com Furthermore, some salicylamide derivatives have been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX) enzymes, which could offer a broader anti-inflammatory profile. researchgate.net
A significant finding from cellular studies is that salicylamide can act as an antagonist of the aryl hydrocarbon receptor (AhR). nih.govebi.ac.uk The AhR is a transcription factor that regulates the expression of several cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov Salicylamide has been shown to inhibit the TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-induced activation of AhR and the subsequent expression of these CYP enzymes. nih.govebi.ac.uk This suggests a potential role for salicylamide and its derivatives in modulating the metabolism of various xenobiotics.
In studies on melanogenesis, salicylamide was found to enhance the diphenolase activity of tyrosinase in a cell-free assay, an enzyme involved in melanin (B1238610) synthesis. biomolther.org
The known enzyme inhibition and activation profiles relevant to salicylamide are presented in the table below.
Table 2: Enzyme Inhibition and Activation Profile of Salicylamide
| Enzyme/Receptor | Effect | Biological Pathway | Potential Implication for this compound |
| Cyclooxygenase-1 (COX-1) patsnap.com | Inhibition (reversible) patsnap.com | Prostaglandin Synthesis trc-p.nl | Anti-inflammatory, analgesic, antipyretic effects. |
| Cyclooxygenase-2 (COX-2) patsnap.com | Inhibition (reversible) patsnap.com | Prostaglandin Synthesis trc-p.nl | Anti-inflammatory, analgesic, antipyretic effects. |
| UDP-glucuronosyltransferase (UGT) medchemexpress.com | Inhibition medchemexpress.com | Glucuronidation ontosight.ai | Modulation of its own metabolism and that of other drugs. |
| 5-Lipoxygenase (5-LOX) researchgate.net | Inhibition (by some derivatives) researchgate.net | Leukotriene Synthesis | Broader anti-inflammatory actions. |
| Aryl Hydrocarbon Receptor (AhR) nih.govebi.ac.uk | Antagonism nih.govebi.ac.uk | Xenobiotic Metabolism nih.gov | Alteration of drug metabolism and response to environmental toxins. |
| Tyrosinase biomolther.org | Activation (diphenolase activity) biomolther.org | Melanogenesis biomolther.org | Modulation of melanin synthesis. |
Investigation of Cellular Signaling Pathway Modulation by Pharmaceutical Compounds
The interaction of pharmaceutical compounds with cellular signaling pathways can lead to a wide range of biological effects beyond their primary mechanism of action. Research into salicylates has uncovered several instances of signaling pathway modulation.
A key pathway affected by salicylates is the nuclear factor-kappa B (NF-κB) signaling cascade. ashpublications.orgresearchgate.net NF-κB is a crucial transcription factor involved in the inflammatory response, and its inhibition is a target for anti-inflammatory therapies. researchgate.net Salicylates have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory properties through a COX-independent mechanism. ashpublications.org
In the context of cancer research, aspirin and salicylate (B1505791) have been found to induce apoptosis (programmed cell death) in B-cell chronic lymphocytic leukemia cells, a process that appears to be independent of COX inhibition. ashpublications.org This suggests the involvement of other signaling pathways that regulate cell survival and death.
Furthermore, studies on salicylamide derivatives have revealed their ability to modulate multiple signaling pathways, including Wnt/β-catenin, STAT3, and mTORC1, which are critical in various cellular processes like cell growth, proliferation, and differentiation. nih.gov
In a study on melanoma cells, salicylamide was found to enhance melanin synthesis by increasing the expression of tyrosinase, which was mediated by the transcriptional activation of the Microphthalmia-associated transcription factor (Mitf) gene. biomolther.orginforang.com This indicates a direct influence on the signaling pathways that regulate melanogenesis.
Systems Biology Approaches to Understand Compound-Pathway Interactions
Systems biology offers a holistic approach to understanding the complex interactions between pharmaceutical compounds and biological systems. nih.govnih.gov By integrating data from genomics, proteomics, and metabolomics, researchers can construct network models to explore the system-wide effects of drugs. frontiersin.org This approach is particularly valuable for understanding the multifaceted actions of anti-inflammatory drugs like salicylates, which can extend beyond their primary targets. nih.gov
For NSAIDs, systems biology can help to unravel the complex processes that contribute to both their therapeutic effects and adverse reactions. nih.gov By creating high-throughput datasets and using computational tools, it is possible to map the perturbations caused by these drugs on various biological pathways. frontiersin.org For instance, a drug-pathway perturbation network can be constructed to identify system-wide effects of anti-inflammatory drugs by analyzing changes in gene expression. frontiersin.org
The application of systems biology to NSAID research can help in identifying structural and gene perturbation similarities between different drugs, connecting them to functional pathways and potential adverse effects. frontiersin.org This can aid in drug repurposing and in understanding the molecular underpinnings of drug-induced pathologies. frontiersin.org While specific systems biology studies on this compound are absent, the frameworks developed for other NSAIDs and anti-inflammatory agents provide a clear path for future investigations into its complex biological interactions. nih.govaun.edu.eg Such studies would be invaluable in elucidating the full spectrum of its mechanisms of action and potential therapeutic applications.
Advanced Research Perspectives and Future Academic Directions
Integration of Artificial Intelligence and Machine Learning in Salethamide Maleate (B1232345) Research
While no specific AI or machine learning models have been applied to Salethamide maleate due to the limited available data, the potential for these technologies in its future investigation is substantial. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and development by increasing efficiency, reducing costs, and shortening timelines. ijmsm.org
The following table illustrates potential applications of various AI and machine learning techniques in the hypothetical research of this compound:
| AI/ML Technique | Potential Application in this compound Research |
| Deep Learning | Predicting the three-dimensional structure of target proteins for structure-based drug design. nih.gov |
| Generative Adversarial Networks (GANs) | Designing novel analogues of Salethamide with potentially enhanced anti-inflammatory or analgesic properties. |
| Natural Language Processing (NLP) | Analyzing scientific literature to uncover previously unknown relationships between Salethamide's chemical structure and biological activity. |
| Bayesian Optimization | Optimizing the chemical synthesis process of this compound to improve yield and reduce waste. digitellinc.com |
| Support Vector Machines (SVMs) | Classifying Salethamide analogues based on their predicted bioactivity and toxicity profiles. |
Exploration of Novel Drug Discovery Strategies Using this compound as a Research Scaffold
The chemical structure of this compound could serve as a valuable scaffold for the discovery of new therapeutic agents. This approach, known as scaffold-based drug design, is a common strategy in medicinal chemistry. nih.govacs.org By modifying the core structure of Salethamide, researchers could potentially develop new compounds with improved pharmacological properties.
One avenue of exploration is the development of multi-target analgesics. mdpi.com Pain is a complex condition involving multiple biological pathways, and drugs that act on a single target are often not sufficient. mdpi.com By using Salethamide as a starting point, it may be possible to design new molecules that interact with multiple targets involved in pain signaling, potentially leading to more effective and safer analgesics. mdpi.comacs.org
Another strategy is to use Salethamide as a basis for developing compounds with entirely new therapeutic applications. Natural products are often used as starting points for the development of drugs with different therapeutic uses than the original compound. acs.org While Salethamide is not a natural product, the same principle of exploring novel biological activities of a known scaffold could be applied.
The table below outlines potential drug discovery strategies utilizing the Salethamide scaffold:
| Drug Discovery Strategy | Description | Potential Outcome for Salethamide-based Compounds |
| Fragment-Based Drug Design | Identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. technologynetworks.com | Development of highly specific and potent anti-inflammatory agents. |
| Privileged Scaffold Diversification | Modifying a core chemical structure that is known to bind to multiple biological targets to create a library of diverse compounds. | Discovery of novel analgesics with a broader spectrum of activity. |
| Drug Repurposing (Computational) | Using computational methods to screen existing compounds for new therapeutic uses. mdpi.com | Identification of potential new indications for Salethamide or its analogues. |
Interdisciplinary Research Avenues for Pharmaceutical Salt Development and Analysis
The development and analysis of pharmaceutical salts like this compound can benefit significantly from interdisciplinary approaches. The choice of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly impact the drug's physicochemical properties, bioavailability, and stability. nih.gov
An interdisciplinary approach combining chemistry, pharmacology, and materials science can lead to the rational design of pharmaceutical salts with optimized properties. For example, understanding the interactions between the drug, the salt former (in this case, maleate), and any polymers in a formulation is crucial for developing stable and effective drug products. researchgate.net Computational modeling and simulation can be used to predict these interactions and guide the selection of the best salt-polymer combinations. researchgate.net
Furthermore, the integration of clinical data with chemical structural information can provide valuable insights for both drug development and clinical practice. nih.gov By analyzing the adverse drug reaction profiles of a large number of drugs in relation to their chemical structures, it may be possible to identify structural motifs that are associated with a higher or lower risk of specific side effects. nih.gov This knowledge could then be used to guide the design of safer drugs.
The following table highlights key disciplines and their potential contributions to the study of pharmaceutical salts like this compound:
| Discipline | Contribution to Pharmaceutical Salt Research |
| Computational Chemistry | Prediction of salt properties and interactions with other formulation components. researchgate.net |
| Solid-State Chemistry | Characterization of the crystal structure and solid-state properties of different salt forms. |
| Biopharmaceutics | Evaluation of the impact of salt form on drug dissolution, absorption, and bioavailability. researchgate.net |
| Clinical Pharmacology | Assessment of the clinical efficacy and safety of different salt formulations. |
| Data Science | Analysis of large datasets to identify relationships between chemical structure and clinical outcomes. nih.gov |
Unexplored Academic Questions and Long-Term Research Potential of Underexplored Compounds
The vastness of chemical space means that a significant number of compounds with potential biological activity remain underexplored. nih.gov this compound is one such compound where further investigation could yield valuable scientific insights. The study of underexplored compounds can lead to the discovery of novel therapeutic agents and new biological mechanisms. nih.govresearchgate.netresearchgate.net
One of the key academic questions surrounding a compound like this compound is a comprehensive understanding of its mechanism of action. While it was developed as an anti-inflammatory and analgesic, the precise molecular targets and pathways through which it exerts its effects are not well-documented in publicly available literature. Elucidating these mechanisms could open up new avenues for its therapeutic use.
The long-term research potential of underexplored compounds also lies in their ability to serve as chemical probes to study biological processes. nih.gov By understanding how a molecule like Salethamide interacts with biological systems, researchers can gain new insights into the underlying mechanisms of inflammation and pain.
Future research directions for underexplored compounds like this compound could include:
High-Throughput Screening: Testing the compound against a wide range of biological targets to identify novel activities.
"Omics" Technologies: Using genomics, proteomics, and metabolomics to understand the global effects of the compound on biological systems.
Chemical Synthesis of Analogues: Creating a library of related compounds to explore structure-activity relationships.
Advanced Formulation Development: Investigating novel drug delivery systems to enhance the therapeutic potential of the compound.
Q & A
Q. What are the established synthetic routes for Salethamide maleate, and how do their yields vary under different catalytic conditions?
Methodological Answer: this compound synthesis typically involves maleic anhydride coupling with salicylamide derivatives. Key steps include:
- Esterification : Maleic anhydride reacts with alcohol groups under acid catalysis (e.g., H₂SO₄, 60–80°C).
- Amidation : Subsequent reaction with salicylamide in aprotic solvents (e.g., DMF) at controlled pH (6–7).
- Yield Optimization : Catalytic systems (e.g., lipases or Lewis acids) improve regioselectivity. For example, ZnCl₂ increases yield to ~78% compared to uncatalyzed reactions (45%) .
Data Table :
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| None | 70 | 45 | 92.5 |
| ZnCl₂ | 70 | 78 | 98.2 |
| Lipase B | 60 | 65 | 95.8 |
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use orthogonal analytical techniques:
- HPLC : C18 column, mobile phase (acetonitrile:water, 60:40), UV detection at 254 nm. Purity >98% is acceptable for pharmacological studies .
- NMR : Confirm ester and amide bonds via ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.5–3.0 ppm for maleate protons) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks (theoretical m/z calculated for C₁₀H₁₁NO₅: 241.06) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing degradation products of this compound?
Methodological Answer: Contradictions often arise from:
- Degradation Pathways : Hydrolysis of the maleate ester under acidic/alkaline conditions produces maleic acid and salicylamide.
- Analytical Artifacts : Use LC-MS/MS to distinguish degradation products from column artifacts. For example, a peak at m/z 116.02 corresponds to maleic acid .
- Stress Testing : Expose samples to accelerated conditions (40°C/75% RH for 3 months) and compare degradation profiles using kinetic modeling (Arrhenius equation) .
Q. What experimental design considerations are critical for optimizing this compound’s stability in formulation studies?
Methodological Answer:
- Factorial Design : Vary excipients (e.g., buffers, surfactants) and storage conditions (pH, temperature) to identify critical factors.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH 5–7 and 25–40°C) to predict optimal stability .
- Accelerated Stability Testing : Use ICH Q1A guidelines for forced degradation studies .
Q. How can computational modeling improve the scalability of this compound synthesis?
Methodological Answer:
- Aspen Plus Simulations : Model reactive distillation processes to optimize parameters (e.g., reflux ratio, feed stage location). For example, a reflux ratio of 0.25 maximizes dimethyl maleate purity (99.2%) .
- DFT Calculations : Predict transition states and activation energies for esterification steps to guide catalyst selection .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (Ishikawa diagram).
- PAT Tools : Use in-line NIR spectroscopy to monitor reaction progress in real time .
- Multivariate Analysis (PCA) : Identify outliers in raw material attributes (e.g., solvent purity, catalyst activity) .
Ethical and Reproducibility Guidelines
Q. What documentation is essential to ensure reproducibility in this compound research?
Methodological Answer:
- Experimental Protocols : Detail reaction conditions, equipment calibration, and raw material sources (e.g., CAS numbers) .
- Raw Data Archiving : Share chromatograms, spectral files, and simulation inputs in repositories like Zenodo .
- Error Reporting : Quantify uncertainties (e.g., ±SD in yield calculations) and document failed experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
